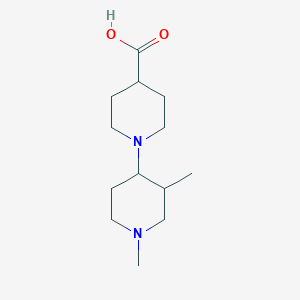

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGKQQPFLTVXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Abstract

The rigorous identification and structural characterization of novel chemical entities are fundamental to modern drug discovery and development. This guide provides an in-depth, systematic methodology for the structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a complex heterocyclic compound. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework and the causal reasoning behind each experimental choice, ensuring the unambiguous determination of constitution, connectivity, and stereochemistry.

Introduction: The Imperative of Unambiguous Structural Assignment

In the landscape of pharmaceutical development, the precise molecular structure of a candidate compound is its foundational data point. All subsequent investigations into its pharmacological activity, metabolic fate, and safety profile are predicated on the absolute certainty of its atomic arrangement. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives often exhibit significant biological activity.[1][2] The subject of this guide, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, presents a multifaceted analytical challenge due to its multiple stereocenters, conformational flexibility of the piperidine rings, and the presence of both acidic and basic functional groups.

This guide will walk through a systematic, multi-technique approach to deduce the structure of this molecule, assuming it is a newly synthesized entity. We will demonstrate how a logical progression of experiments, each building upon the insights of the last, leads to a comprehensive and validated structural assignment.

Initial Characterization and Hypothesis Generation

The first step in the analysis of an unknown compound is to gather fundamental data that allows for the generation of a preliminary structural hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This is the cornerstone of structural elucidation.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Analysis: The sample is infused into the ESI source in positive ion mode. The high-resolution mass spectrum is acquired over a relevant m/z range.

Data Interpretation: The HRMS analysis yields a protonated molecule [M+H]⁺. This data is used to calculate the molecular formula.

| Parameter | Observed Value |

| [M+H]⁺ (m/z) | 241.2016 |

| Calculated Mass | 240.1938 |

| Molecular Formula | C₁₃H₂₄N₂O₂ |

The molecular formula, C₁₃H₂₄N₂O₂, is consistent with the proposed structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The presence of two nitrogen atoms supports the bipiperidine core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint."

Experimental Protocol:

-

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The presence of both a carboxylic acid and tertiary amine groups suggests that the compound may exist as a zwitterion in the solid state.[3] The FT-IR spectrum would be expected to show characteristic absorptions for both the carboxylate and the ammonium-like functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of carboxylic acid (and N⁺-H if protonated) |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1630 | Medium | Asymmetric COO⁻ stretch (zwitterionic form) |

| ~1380 | Medium | Symmetric COO⁻ stretch (zwitterionic form) |

| ~1320-1210 | Medium | C-O stretch of the carboxylic acid[4] |

| ~1100 | Medium | C-N stretch |

The broad absorption in the O-H stretching region is characteristic of hydrogen-bonded carboxylic acids.[2][4] The presence of both a C=O stretch and carboxylate (COO⁻) stretches suggests an equilibrium between the neutral and zwitterionic forms in the solid state, or the predominance of the zwitterionic form.

Elucidating the Carbon Skeleton and Connectivity: A Multinuclear NMR Approach

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[4][5]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Experimental Protocol:

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or MeOD, to a concentration of ~5-10 mg/mL.

-

Analysis: Standard ¹H and ¹³C{¹H} spectra are acquired.

Hypothetical ¹H and ¹³C NMR Data:

| ¹H δ (ppm) | Multiplicity | Integration | Assignment (Proposed) | ¹³C δ (ppm) | Assignment (Proposed) |

| 3.6-2.5 | m | 11H | Piperidine ring protons | 180.2 | C4 (COOH) |

| 2.85 | s | 3H | N'-CH₃ | 60.1 | C2', C6' |

| 2.3 | m | 1H | H3 | 55.4 | C2, C6 |

| 1.8-1.2 | m | 6H | Piperidine ring protons | 45.3 | N'-CH₃ |

| 0.95 | d | 3H | C3-CH₃ | 42.1 | C4' |

| 38.5 | C3 | ||||

| 35.2 | C4 | ||||

| 28.7 | C3', C5' | ||||

| 25.1 | C5 | ||||

| 15.8 | C3-CH₃ |

Initial Interpretation:

-

The ¹H NMR spectrum shows a complex multiplet region for the piperidine protons, as expected. Two distinct singlets/doublets corresponding to the two methyl groups are anticipated.

-

The ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for the 13 carbons due to symmetry in the N'-methylpiperidine ring (C2'/C6' and C3'/C5' being equivalent). The downfield signal at ~180 ppm is characteristic of a carboxylic acid carbon.

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different spin systems.

Experimental Protocol:

-

Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample used for 1D NMR.

Data Interpretation and Structure Assembly: The following workflow illustrates how the data from these experiments would be integrated:

Caption: Workflow for integrating 2D NMR data.

Key HMBC Correlations for Structure Confirmation:

The HMBC spectrum is the final piece of the puzzle, connecting the isolated spin systems.

Caption: Critical HMBC correlations for structural assignment.

A crucial HMBC correlation would be from the proton at C3 (H3) to the carbon at C4' of the second piperidine ring, confirming the 1,4'-linkage. Additionally, correlations from the methyl protons to their attached carbons and adjacent carbons would confirm their positions at C3 and N-1'.

Stereochemical Determination

With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the first piperidine ring (the C3-methyl and the C4-bipiperidine linkage).

Rationale: The coupling constants (J-values) between protons in the ¹H NMR spectrum and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between atoms.

Experimental Protocol (NOESY/ROESY):

-

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed on the same sample.

Data Interpretation:

-

Coupling Constants: The magnitude of the coupling constant between H3 and H4 can indicate their relative orientation (axial-axial, axial-equatorial, or equatorial-equatorial). A large coupling constant (e.g., > 8 Hz) would suggest a trans-diaxial relationship.

-

NOE Correlations: An NOE correlation between the C3-methyl protons and H4 would suggest they are on the same face of the ring (cis). The absence of this correlation, coupled with an NOE between the C3-methyl protons and the axial proton at C2, would suggest a trans relationship.

Based on synthetic accessibility, a trans configuration of the C3-methyl and the C4-bipiperidine group is often favored. This would be confirmed by a large axial-axial coupling between H3 and H4 and NOE correlations consistent with this arrangement.

Conclusion

The structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, FT-IR identifies the key functional groups, and a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) unambiguously determines the atomic connectivity. Finally, NOESY/ROESY experiments and the analysis of proton coupling constants establish the relative stereochemistry. This self-validating workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing a compound in the drug development pipeline.

References

- Piperidine in Medicinal Chemistry: "The medicinal chemistry of piperidine-containing compounds." Journal of Medicinal Chemistry.

- Zwitterionic Amino Acids: "Vibrational Spectra of Zwitterionic Amino Acids." Journal of Physical Chemistry A.

-

2D NMR for Structure Elucidation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Mass Spectrometry of Heterocycles: "Electrospray Ionization Mass Spectrometry of Piperidine Alkaloids." Journal of the American Society for Mass Spectrometry.

-

Conformational Analysis of Piperidines: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Piperidine Derivatives in Pharmaceuticals: A review on the pharmacological significance of piperidine and its derivatives. International Journal of Novel Research and Development. [Link][1]

-

FT-IR of Carboxylic Acids: "IR Spectroscopy Tutorial: Carboxylic Acids." University of Calgary. [Link][4]

-

NMR of Heterocyclic Compounds: "Advanced NMR techniques for structural characterization of heterocyclic structures." University of Aveiro. [Link]

-

Mass Spectrometry of Piperidine Derivatives: "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." ResearchGate. [Link][6]

-

Conformational Analysis of Piperidines via NMR: "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations." Indian Academy of Sciences. [Link][7]

-

Biological Activity of Piperidine Derivatives: "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." PubMed Central. [Link][2]

-

2D NMR Spectroscopy Applications: "Structure Elucidation by NMR." ETH Zurich. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5)[1]. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. We will explore a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The core of the synthesis involves a multicomponent Strecker reaction to construct the pivotal α-aminonitrile intermediate, followed by a straightforward hydrolysis to yield the final carboxylic acid. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic explanations, and justifications for experimental choices to ensure reproducibility and understanding.

Introduction and Strategic Overview

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a complex heterocyclic scaffold featuring two distinct piperidine rings linked by a C-N bond. The presence of multiple chiral centers and functional groups makes it an intriguing building block for the development of novel therapeutic agents. The strategic challenge in its synthesis lies in the controlled and efficient formation of the bond between the C4 carbon of one piperidine ring and the N1 nitrogen of the second.

This guide outlines a synthetic approach centered on the Strecker amino acid synthesis, a classic yet powerful method for preparing α-amino acids and their derivatives.[2][3] This one-pot, three-component reaction is highly convergent, combining a ketone, an amine, and a cyanide source to rapidly build molecular complexity.

Retrosynthetic Analysis

The retrosynthetic strategy for the target molecule is outlined below. The primary disconnection is at the C4-N1' bond of the bipiperidine core, which logically points to a Strecker synthesis or a related reductive amination pathway. The carboxylic acid can be derived from the hydrolysis of a nitrile, a common and reliable transformation. This leads back to three key starting materials: 1,3-Dimethyl-4-piperidone, 1-Methyl-4-aminopiperidine, and a cyanide source.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

The success of the overall synthesis hinges on the availability and purity of the key piperidone and aminopiperidine starting materials.

Preparation of 1,3-Dimethyl-4-piperidone

1,3-Dimethyl-4-piperidone (CAS No. 4629-80-5) is a crucial ketone component for the core reaction.[4] While commercially available, its synthesis from simpler precursors is well-documented. One established route involves the cyclization of intermediates derived from methylamine and appropriate dicarbonyl precursors.

Caption: Overview of 1,3-Dimethyl-4-piperidone synthesis.

Preparation of 1-Methyl-4-aminopiperidine

1-Methyl-4-aminopiperidine (CAS No. 41838-46-4) serves as the amine component.[5] It is efficiently synthesized via reductive amination of 1-methyl-4-piperidone. This precursor ketone is readily prepared through methods such as the double Michael addition of methylamine to ethyl acrylate, followed by Dieckmann cyclization and decarboxylation.[6][7]

Experimental Protocol: Reductive Amination for 1-Methyl-4-aminopiperidine [8]

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium formate (4.0 eq).

-

Catalyst Addition: Carefully add 20% Palladium on Carbon (Pd/C) to the mixture.

-

Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of the imine intermediate formed in situ. Ammonium formate serves as a convenient and safe source of both ammonia and hydrogen.

-

-

Reaction Conditions: Heat the reaction mixture to 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield pure 1-methyl-4-aminopiperidine.

Core Synthesis: Strecker Reaction

The central step of this synthesis is the three-component Strecker reaction to form the α-aminonitrile, 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile.

Mechanism and Rationale

The reaction proceeds through two key stages:

-

Iminium Ion Formation: 1,3-Dimethyl-4-piperidone reacts with 1-methyl-4-aminopiperidine to form an iminium ion intermediate. This step is often reversible and can be promoted by mild acid.[9]

-

Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the α-aminonitrile product.[3]

Caption: Mechanism of the Strecker reaction.

Experimental Protocol: Synthesis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile

-

Reaction Setup: In a round-bottom flask, combine 1,3-Dimethyl-4-piperidone (1.0 eq) and 1-Methyl-4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or water.[10]

-

Cyanide Addition: Add a solution of potassium cyanide (KCN) (1.1 eq) in water dropwise to the stirring mixture at room temperature.

-

CAUTION: Potassium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions can release toxic hydrogen cyanide (HCN) gas.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, add diethyl ether or ethyl acetate to the mixture. Filter the solution and wash the organic layer sequentially with brine and water.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure aminonitrile.

Final Step: Hydrolysis of the Nitrile

The final step is the conversion of the nitrile functional group into the target carboxylic acid. This is typically achieved through acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water (e.g., 6M HCl).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 8-16 hours. The hydrolysis of the nitrile to the carboxylic acid, via an intermediate amide, is driven by the high temperature and acidic conditions.

-

Isolation: After cooling to room temperature, the pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 4-6) using a base like sodium hydroxide (NaOH). This will cause the zwitterionic product to precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone to remove residual impurities. Dry the product under vacuum to obtain the final 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Data Summary

The following table summarizes the key properties of the principal compounds in the synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |

| 1,3-Dimethyl-4-piperidone | C₇H₁₃NO | 127.18 | Ketone Precursor |

| 1-Methyl-4-aminopiperidine | C₆H₁₄N₂ | 114.19 | Amine Precursor |

| 1',3'-Dimethyl-1,4'-bipiperidine-4-carbonitrile | C₁₃H₂₃N₃ | 221.34 | Nitrile Intermediate |

| 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid | C₁₃H₂₄N₂O₂ | 240.34 | Final Product |

Conclusion

This guide has detailed a logical and efficient synthetic route for the preparation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. By leveraging a convergent Strecker reaction, this complex heterocyclic molecule can be assembled from readily accessible piperidine-based precursors. The protocols and mechanistic insights provided herein are designed to be a valuable resource for scientists engaged in synthetic and medicinal chemistry, enabling the reliable production of this compound for further research and development.

References

-

1-Methyl-4-piperidone . Wikipedia. Available from: [Link]

-

Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers . The Royal Society of Chemistry. Available from: [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).

-

Strecker Synthesis . Organic Chemistry Portal. Available from: [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction . National Center for Biotechnology Information (PMC). Available from: [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction . ResearchGate. Available from: [Link]

-

Strecker Synthesis . NROChemistry. Available from: [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE . Organic Syntheses. Available from: [Link]

-

1,3-DIMETHYLPIPERIDONE-4 . The Journal of Organic Chemistry. Available from: [Link]

-

Strecker amino acid synthesis . Wikipedia. Available from: [Link]

-

Piperidine Synthesis . Defense Technical Information Center (DTIC). Available from: [Link]

-

File:1,3-Dimethyl-4-Piperidone synthesis.svg . Wikimedia Commons. Available from: [Link]

-

Synthesis of N-Substituted piperidines from piperidone . ResearchGate. Available from: [Link]

-

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid . Amerigo Scientific. Available from: [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives . ResearchGate. Available from: [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents (CN102775343A).

-

1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid . Crysdot LLC. Available from: [Link]

-

Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l . ResearchGate. Available from: [Link]

Sources

- 1. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. CAS 4629-80-5: 1,3-Dimethyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 5. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, propose a detailed, mechanistically-grounded synthetic pathway, and discuss its potential applications as a versatile building block for novel therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage complex scaffolds in their research programs.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The 1,4'-bipiperidine motif extends this utility, offering a larger, more complex framework that can span greater distances within a receptor binding pocket.

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (Figure 1) is a particularly noteworthy derivative. It incorporates several key features:

-

A Bipiperidine Core: Providing a rigid and defined spatial arrangement.

-

A Carboxylic Acid Functional Group: This serves as a crucial synthetic "handle," enabling facile derivatization through amide bond formation, esterification, or other coupling reactions common in pharmaceutical development.[1]

-

Two Stereocenters: The methyl groups at the 1' and 3' positions introduce chirality, allowing for the synthesis of specific stereoisomers to probe structure-activity relationships (SAR) with high precision.

This guide aims to serve as a foundational resource for scientists, detailing the essential knowledge required to synthesize, characterize, and strategically deploy this compound in research and development.

Physicochemical and Structural Properties

The fundamental properties of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid are summarized in Table 1. These data are critical for experimental design, including reaction stoichiometry calculations, analytical characterization, and formulation.

| Property | Value | Reference |

| Molecular Weight | 240.346 g/mol | [2] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |

| CAS Number | 1216878-89-5 | [2] |

| Canonical SMILES | CN1CC(C)C(N2CCC(CC2)C(=O)O)C1 | |

| Purity (Typical) | ≥95% | [2] |

Molecular Structure Diagram

The structural representation below (Figure 1) illustrates the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of the target compound.

Synthesis and Mechanistic Considerations

While this specific molecule is a niche research chemical, its synthesis can be logically designed based on established organo-synthetic methodologies for substituted piperidines.[1][3] The proposed workflow (Figure 2) is designed to be robust and relies on well-understood, high-yielding reactions.

Proposed Synthetic Workflow

The synthesis is best approached via a convergent strategy, preparing the two piperidine rings separately before coupling them. A key transformation is reductive amination, a reliable method for forming C-N bonds.

Caption: A convergent synthetic route to the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure derived from standard practices in piperidine synthesis.[3]

Step 1: Reductive Amination to Form the Bipiperidine Core

-

Rationale: This step couples the two piperidine fragments. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions, and does not reduce the ester group.

-

Procedure:

-

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-methyl-3-methyl-piperidine-4-one (1.1 eq).

-

Add acetic acid (1.5 eq) to the mixture to catalyze iminium ion formation.

-

Stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the ester intermediate.

-

Step 2: Saponification to the Carboxylic Acid

-

Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is a standard reagent for this transformation, which is typically clean and high-yielding.

-

Procedure:

-

Dissolve the purified ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH ~5-6 with 1N HCl. The product may precipitate out of solution.

-

Extract the product with dichloromethane or a suitable organic solvent multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

-

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following methods are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of all 24 protons, with distinct signals for the N-methyl and C-methyl groups, as well as the complex aliphatic protons of the two piperidine rings. ¹³C NMR will show 13 distinct carbon signals, including the characteristic carbonyl signal of the carboxylic acid (~175 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₃H₂₅N₂O₂⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which is typically expected to be >95% for use in biological assays.[2]

Applications in Drug Discovery and Development

This molecule is not an end-product therapeutic but rather a sophisticated starting material. Its value lies in its utility as a scaffold for building more complex molecules.[4]

The carboxylic acid is the primary point for derivatization, allowing for its incorporation into larger structures via amide bond coupling. This is a cornerstone reaction in medicinal chemistry, used to link molecular fragments.

Caption: Use of the title compound as an intermediate scaffold.

Potential therapeutic areas where such a scaffold could be employed include:

-

GPCR Antagonists: The rigid bipiperidine structure is well-suited to interact with G-protein coupled receptors.

-

Enzyme Inhibitors: The scaffold can position functional groups to interact with the active site of enzymes like kinases or proteases.

-

CNS-Targeted Agents: Piperidine-containing molecules frequently exhibit central nervous system activity.

The presence of stereocenters is a critical feature. By synthesizing and testing individual stereoisomers, researchers can develop highly potent and selective drugs while minimizing off-target effects associated with other isomers.

Conclusion

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a valuable and complex chemical building block. Its defined three-dimensional structure, chiral centers, and synthetically versatile carboxylic acid group make it an attractive scaffold for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and utilize this compound in their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation medicines.

References

-

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. Amerigo Scientific. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

1,4'-Bipiperidine-1'-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine.

-

1',3'-Dimethyl-[1,4'-bipiperidine]-4-carboxylic acid. Crysdot LLC. [Link]

-

1,4'-Bipiperidine-1'-carboxylic Acid Ester. Pipzine Chemicals. [Link]

-

[1,4']bipiperidinyl-4'-carboxylic acid dimethylamide hydrochloride. ChemBK. [Link]

-

Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of heterocyclic chemistry continually presents novel molecular scaffolds with the potential for significant impact in medicinal chemistry and drug development. Among these, the bipiperidine core represents a versatile framework, offering a three-dimensional architecture that is well-suited for interaction with biological targets. This guide focuses on a specific, substituted bipiperidine derivative: 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid . As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the nomenclature, physicochemical properties, plausible synthetic routes, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature. This document is designed to be a practical and insightful tool for researchers actively engaged in the exploration of novel chemical entities.

Molecular Identification and Physicochemical Properties

IUPAC Nomenclature Deconstructed

The systematic name, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid , precisely defines the molecule's intricate structure. Let's dissect this name according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to understand the connectivity of its atoms.[1][2]

-

Bipiperidine : This is the parent structure, indicating two piperidine rings are joined together.

-

1,4'- : This prefix specifies the point of attachment between the two piperidine rings. The nitrogen atom of the first piperidine ring (position 1) is connected to the carbon atom at position 4 of the second piperidine ring (denoted with a prime, 4').

-

-4-carboxylic acid : This suffix indicates that a carboxyl group (-COOH) is attached to the 4th position of the first piperidine ring (the unprimed ring).

-

1',3'-Dimethyl : This part of the name describes the two methyl (-CH3) substituents. One is located on the nitrogen atom of the second piperidine ring (position 1'), and the other is on the carbon atom at the 3rd position of the same ring (position 3').

The following diagram illustrates the numbering and connectivity of the atoms in the molecule.

Caption: IUPAC numbering of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Key Physicochemical Data

A summary of the essential physicochemical properties of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is provided in the table below. This data is critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 1216878-89-5 | [3] |

| Molecular Formula | C13H24N2O2 | [3] |

| Molecular Weight | 240.34 g/mol | [3] |

| Purity | Typically >95% (commercial) | [3] |

| MDL Number | MFCD11100083 | [3] |

Plausible Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C4-N1' bond of the bipiperidine system. This disconnection reveals two key synthons: a piperidine-4-carboxylic acid derivative and a 1,3-dimethylpiperidin-4-one.

Caption: Retrosynthetic analysis via reductive amination.

Proposed Synthetic Protocol

The forward synthesis would, therefore, involve the reductive amination of a suitable piperidine-4-carboxylic acid ester with 1,3-dimethylpiperidin-4-one, followed by ester hydrolysis.

Step 1: Reductive Amination

The reaction between ethyl piperidine-4-carboxylate and 1,3-dimethylpiperidin-4-one in the presence of a reducing agent, such as sodium triacetoxyborohydride, would form the bipiperidine ester.

Experimental Protocol:

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and 1,3-dimethylpiperidin-4-one (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetic acid (1.1 eq).

-

Stir the mixture for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate.

Step 2: Ester Hydrolysis

The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide.

Experimental Protocol:

-

Dissolve the purified ethyl 1',3'-dimethyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 5-6 with 1M hydrochloric acid.

-

The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the collected solid or the organic extracts to yield 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid.

Caption: Proposed two-step synthesis workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is not prominently featured in public domain literature, the structural motifs present in the molecule suggest several areas of potential therapeutic relevance.

Scaffold for CNS-Active Agents

The piperidine ring is a well-known privileged scaffold in the design of central nervous system (CNS) active drugs. The lipophilicity and three-dimensional nature of the bipiperidine core could facilitate crossing the blood-brain barrier. The presence of two basic nitrogen atoms allows for potential interactions with various CNS receptors and transporters.

Modulators of Chemokine Receptors

Bipiperidinyl carboxylic acid amides have been identified as potent and selective antagonists of the CCR4 receptor, which is implicated in asthma, allergy, diabetes, and cancer.[5] The carboxylic acid moiety of the title compound could serve as a handle for the synthesis of a library of amides for screening against CCR4 and other chemokine receptors.

Bioisosteric Replacement of Carboxylic Acids

In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties.[6][7] 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid can serve as a starting material for the synthesis of various bioisosteres of the carboxylic acid group, such as tetrazoles or hydroxamic acids, to improve the drug-like properties of a lead compound.

Conclusion and Future Directions

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a complex heterocyclic molecule with a well-defined structure. While its specific applications are yet to be extensively documented in peer-reviewed literature, its structural features make it an intriguing building block for medicinal chemistry and drug discovery. The plausible synthetic route outlined in this guide, based on the robust reductive amination reaction, provides a clear pathway for its preparation in a laboratory setting.

Future research efforts could focus on the following areas:

-

Execution and Optimization of the Proposed Synthesis : Laboratory validation of the proposed synthetic route and optimization of reaction conditions to maximize yield and purity.

-

Biological Screening : Systematic screening of the compound and its derivatives against a panel of biological targets, particularly CNS receptors and chemokine receptors, to identify potential therapeutic applications.

-

Stereoselective Synthesis : Development of stereoselective synthetic methods to access individual stereoisomers of the molecule, as biological activity is often stereospecific.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. It is through such detailed investigation of novel chemical entities that the field of drug discovery continues to advance.

References

-

Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(15), 2788. [Link]

-

Wang, Y., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8314-8323. [Link]

-

Amerigo Scientific. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. [Link]

-

Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. [Link]

-

Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11738-11804. [Link]

-

ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

-

ResearchGate. (2024, September 13). (PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Wikipedia. (2023, December 29). IUPAC nomenclature of organic chemistry. [Link]

- Google Patents. (2015, February 19).

- Google Patents. (2015, May 12). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

-

ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 834. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

PubMed. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 18(14), 1836-1853. [Link]

- Google Patents. (2000, May 11).

-

Kuhn, C. F., et al. (2007). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Chemical Biology & Drug Design, 70(3), 268-272. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein - Google Patents [patents.google.com]

- 3. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a molecule featuring a complex heterocyclic framework, presents a compelling case for the application of advanced analytical techniques. This guide provides an in-depth exploration of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, thereby ensuring scientific integrity and fostering a deeper understanding of the molecule's structural nuances.

The molecular structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, with its two interconnected piperidine rings, a carboxylic acid moiety, and two methyl groups, gives rise to a unique spectral signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and providing a foundational dataset for further pharmacological and metabolic studies.

Molecular Structure and Isomerism

Before delving into the spectral analysis, it is crucial to consider the stereochemical complexity of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The presence of chiral centers at the C3' and C4 positions of the piperidine rings implies the potential for multiple stereoisomers. The spectral data presented and interpreted in this guide will be for a specific, though hypothetical, diastereomer. It is imperative for the practicing scientist to recognize that the exact spectral values may vary between different stereoisomers.

Caption: Molecular structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is expected to be complex due to the number of non-equivalent protons and potential for complex spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet and significantly downfield. |

| ~3.0 - 3.4 | m | 4H | H-2', H-6' (axial & equatorial) | Protons adjacent to the nitrogen atom (N1') are deshielded. |

| ~2.8 - 3.2 | m | 4H | H-2, H-6 (axial & equatorial) | Protons adjacent to the nitrogen atom (N1) are deshielded. |

| ~2.5 - 2.8 | m | 1H | H-4 | The methine proton at C4 is coupled to the adjacent methylene protons. |

| ~2.3 - 2.6 | m | 1H | H-3' | The methine proton at C3' is coupled to adjacent protons and deshielded by the N-methyl group. |

| ~2.29 | s | 3H | N1'-CH₃ | The methyl protons on the nitrogen are a singlet and in a typical range for N-methyl groups. |

| ~2.25 | s | 3H | N1-CH₃ | The methyl protons on the nitrogen are a singlet. |

| ~1.5 - 2.1 | m | 8H | H-3, H-5, H-5' (axial & equatorial) | These are the remaining methylene protons of the piperidine rings. |

| ~0.9 | d | 3H | C3'-CH₃ | The methyl group at C3' would be a doublet due to coupling with the H-3' proton. |

Note: The chemical shifts and multiplicities are predictive and can be influenced by solvent, temperature, and the specific stereoisomer.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | COOH | The carbonyl carbon of the carboxylic acid is significantly downfield.[1] |

| ~60-65 | C-4' | The carbon atom linking the two piperidine rings is deshielded by two nitrogen atoms. |

| ~55-60 | C-2', C-6' | Carbons adjacent to the N1' atom. |

| ~52-57 | C-2, C-6 | Carbons adjacent to the N1 atom. |

| ~45-50 | N1'-CH₃ | The N-methyl carbon. |

| ~42-47 | N1-CH₃ | The N-methyl carbon. |

| ~40-45 | C-4 | The substituted carbon of the second piperidine ring. |

| ~35-40 | C-3' | The substituted carbon of the first piperidine ring. |

| ~25-35 | C-3, C-5, C-5' | The remaining methylene carbons of the piperidine rings. |

| ~15-20 | C3'-CH₃ | The methyl carbon at the C3' position. |

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical as it can influence chemical shifts.[3] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use an appropriate relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2940-2850 | Strong | C-H stretch | Aliphatic (Piperidine rings and methyl groups) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid (dimer)[5][6] |

| 1470-1450 | Medium | C-H bend (scissoring) | CH₂ |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| 1250-1000 | Medium-Strong | C-N stretch | Tertiary Amine |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

The most characteristic feature in the IR spectrum of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[5][7] The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic peak. The presence of the piperidine rings and methyl groups will be confirmed by the strong aliphatic C-H stretching bands.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[8][9]

-

Instrument and Accessory Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid onto the center of the ATR crystal.

-

Apply firm and even pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): m/z 254. The molecular formula is C₁₄H₂₆N₂O₂. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.

-

Major Fragment Ions: The fragmentation of piperidine derivatives under EI-MS is often initiated by the ionization of a nitrogen atom, leading to alpha-cleavage.[10][11]

| m/z | Proposed Fragment | Rationale |

| 239 | [M - CH₃]⁺ | Loss of a methyl group. |

| 209 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 126 | [C₇H₁₄N]⁺ | Alpha-cleavage of the bond between the two piperidine rings. |

| 98 | [C₅H₁₀N-CH₃]⁺ | A common fragment from N-methylpiperidine. |

| 84 | [C₅H₁₀N]⁺ | A fragment corresponding to a piperidine ring. |

| 58 | [CH₂=N(CH₃)₂]⁺ | A common fragment from N-methylated amines. |

| 44 | [CH₂=NHCH₃]⁺ | A characteristic fragment from N-methylpiperidine. |

The relative abundances of these fragments will depend on their stability. The base peak is likely to be one of the stable iminium ions formed through alpha-cleavage.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.[12]

-

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral databases if available.

-

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid through NMR, IR, and MS provides a robust and multi-faceted approach to its structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and the detailed experimental protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds. By adhering to rigorous experimental procedures and a thorough understanding of spectral interpretation, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Illinois. (n.d.). Ionization Methods: Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

University of California, Davis. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Northern Iowa. (n.d.). IR: carboxylic acids. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scripps Research. (n.d.). What is Mass Spectrometry. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. agilent.com [agilent.com]

- 9. mt.com [mt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (CAS No. 1216878-89-5; Molecular Formula: C₁₃H₂₄N₂O₂; Molecular Weight: 240.346 g/mol ).[1] In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of organic and medicinal chemistry to predict its solubility behavior across a range of common organic solvents. Furthermore, this guide delivers field-proven, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility, empowering researchers, scientists, and drug development professionals with the essential tools for its practical application.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide.[2] An analysis of the structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid reveals key functional groups that dictate its solubility profile.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as a strong hydrogen bond donor and acceptor.

-

Tertiary Amines (Two Piperidine Nitrogens): These groups are basic and can act as hydrogen bond acceptors.

-

Bipiperidine Core: This saturated heterocyclic system provides a significant nonpolar, hydrocarbon-like backbone.

The Zwitterionic Nature

A crucial characteristic of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is its amphiprotic nature, containing both an acidic group (-COOH) and basic groups (tertiary amines). This structure allows it to exist as a zwitterion, or inner salt, where the carboxylic proton is transferred to one of the basic nitrogen atoms.[3][4] This typically occurs in the solid state and in polar solvents.[4][5] The presence of this zwitterionic form, with its separated positive and negative charges, significantly increases the molecule's polarity and its affinity for polar solvents.[3][6] Like amino acids, its net charge is pH-dependent; it will be cationic in acidic solutions, zwitterionic/neutral around its isoelectric point, and anionic in basic solutions.[5]

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with both the carboxylate and the protonated amine of the zwitterionic form. The high polarity of the solvent effectively solvates the charged species.[3][6] |

| Polar Aprotic | DMSO, Acetonitrile (MeCN), Acetone | Moderate to High | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the protonated amine and the carboxylic acid group. DMSO is a particularly powerful solvent for many polar compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The highly polar zwitterionic nature of the molecule is incompatible with nonpolar solvents. The energy required to break the strong intermolecular forces (ionic and hydrogen bonding) in the solid crystal lattice is not compensated by the weak van der Waals interactions with the solvent.[3] |

This predictive framework is a valuable starting point for solvent selection in synthesis, purification, and formulation development. However, for definitive quantitative data, experimental determination is essential.

Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is designed to ensure accuracy and reproducibility in line with Good Laboratory Practice (GLP).[9][10]

Rationale for Methodological Choices

-

Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is critical to ensure true thermodynamic equilibrium is reached between the solid and liquid phases.[7] Shorter times may lead to an underestimation of solubility or reflect kinetic solubility, which can be misleading.[8]

-

Temperature Control: Solubility is a temperature-dependent property.[11] Maintaining a constant, controlled temperature (e.g., 25 °C or 37 °C) is paramount for data consistency and relevance to physiological conditions.[9]

-

Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a common source of error, leading to artificially high solubility values. Centrifugation followed by careful aspiration of the supernatant is a reliable method to minimize this. Filtration is an alternative, but potential adsorption of the solute onto the filter membrane must be considered.[7]

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it offers specificity and can separate the analyte from any potential impurities or degradants, unlike UV-Vis spectroscopy alone.[8]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid (e.g., 5-10 mg) into a series of glass vials (in triplicate for each solvent). The amount should be sufficient to ensure solid is present at the end of the experiment.[12]

-

Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach a solubility plateau.[7]

-

Visually confirm that excess solid remains in each vial after the equilibration period.

-

-

Phase Separation:

-

Transfer the vials to a centrifuge and spin at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[13]

-

Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the supernatant samples to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Plot the peak area versus concentration for the standards and determine the concentration of the diluted samples using the regression line.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The resulting value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

-

Advanced Protocol: Solubility and pKa by Potentiometric Titration

For ionizable compounds, solubility is intrinsically linked to pH. Potentiometric titration is a powerful technique to determine the acid dissociation constants (pKa) and can also be adapted to measure pH-dependent solubility.[14][15] This is particularly relevant for 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, which possesses both acidic and basic centers.

Rationale for Methodological Choices

-

pKa Determination: The pKa values govern the charge state of the molecule at any given pH. Knowing the pKa of the carboxylic acid and the conjugate acids of the piperidine nitrogens is essential for predicting and explaining its solubility profile in buffered or aqueous systems.[14]

-

Efficiency: Modern automated titrators can determine pKa and solubility profiles with smaller amounts of compound and in less time than multiple individual shake-flask experiments at different pH values.[16]

-

Direct Measurement: The method directly measures the pH changes as a titrant is added, allowing for the precise identification of the buffer regions and equivalence points from which pKa values are derived.[17]

Experimental Workflow Diagram

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol

-

System Setup:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[17]

-

Use an automated titrator for precise delivery of the titrant.

-

Maintain a constant temperature using a jacketed titration vessel.

-

-

Sample Preparation:

-

Accurately weigh a known amount of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid and dissolve it in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to achieve initial dissolution). The concentration should be low enough to maintain solubility throughout the titration (e.g., 1 mM).[14]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[14]

-

-

Titration Procedure:

-

To determine the pKa of the carboxylic acid, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the pKa of the protonated amines, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then titrate back with the strong base.

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording each data point (pH and volume of titrant added).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa is equal to the pH at the half-equivalence point.[17] For a polyprotic substance, multiple pKa values will be determined from the successive half-equivalence points.

-

Specialized software can be used to refine the pKa values by fitting the entire titration curve to theoretical models.

-

Data Presentation and Interpretation

All experimentally determined solubility data should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | Shake-Flask |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | Shake-Flask |

References

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Structures of Amino Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

-